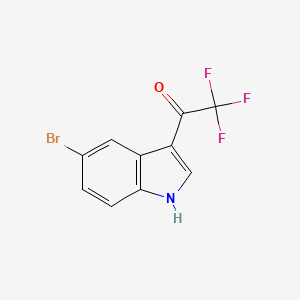

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(4-15-8)9(16)10(12,13)14/h1-4,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBUKNJLDXQMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone, a key intermediate in the development of novel therapeutics and agrochemicals. The document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic strategy, reaction mechanism, and a detailed experimental protocol. Emphasis is placed on the scientific rationale behind the procedural steps, ensuring a thorough understanding of the synthesis.

Introduction: The Significance of Trifluoroacetylated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoroacetylated indoles, such as 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone, are highly valuable building blocks in drug discovery. The bromine atom at the 5-position offers a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds.

Synthetic Strategy: Electrophilic Acylation at C3

The synthesis of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone hinges on the inherent nucleophilicity of the indole ring, particularly at the C3 position. The most direct and widely employed method for introducing an acyl group at this position is through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation or a related reaction.

The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1] In the context of this synthesis, the reaction involves the acylation of 5-bromoindole with a highly electrophilic trifluoroacetylating agent.

Key Reagents:

-

5-Bromoindole (Starting Material): The indole nucleus is electron-rich, making it susceptible to electrophilic attack. The bromine substituent at the 5-position is a deactivating group, which can slightly reduce the reactivity of the indole ring. However, the powerful trifluoroacetylating agent can overcome this moderate deactivation.

-

Trifluoroacetic Anhydride (TFAA) (Acylating Agent): TFAA is a potent and readily available trifluoroacetylating agent.[2] Its high reactivity is driven by the two strongly electron-withdrawing trifluoromethyl groups, which make the carbonyl carbons highly electrophilic.

-

Pyridine (Catalyst/Acid Scavenger): While some Friedel-Crafts acylations employ Lewis acid catalysts, the high reactivity of TFAA often allows the reaction to proceed without one. In this context, pyridine can serve a dual role. It can act as a nucleophilic catalyst, forming a highly reactive N-trifluoroacetylpyridinium intermediate. Additionally, it functions as a base to neutralize the trifluoroacetic acid byproduct, preventing potential side reactions and decomposition of the starting material or product.

Reaction Mechanism

The trifluoroacetylation of 5-bromoindole with TFAA is believed to proceed through the following mechanistic steps.[3]

-

Activation of the Acylating Agent: In the presence of pyridine, trifluoroacetic anhydride forms a highly electrophilic N-trifluoroacetylpyridinium salt. This intermediate is significantly more reactive than TFAA itself.

-

Nucleophilic Attack: The electron-rich C3 position of the 5-bromoindole ring attacks the electrophilic carbonyl carbon of the activated acylating agent. This step is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex.

-

Aromatization: A base, such as pyridine or the trifluoroacetate anion, removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product, 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 5-Bromoindole | 196.04 | 5.0 g | 25.5 | 1.0 |

| Trifluoroacetic Anhydride (TFAA) | 210.03 | 6.4 mL (9.0 g) | 42.8 | 1.7 |

| Pyridine | 79.10 | 4.1 mL (4.0 g) | 50.9 | 2.0 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate | - | - | - | - |

| Hexane | - | - | - | - |

| Ethyl Acetate | - | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-bromoindole (5.0 g, 25.5 mmol) and dissolve it in dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reagents: While stirring, add pyridine (4.1 mL, 50.9 mmol) to the solution. Following this, add trifluoroacetic anhydride (6.4 mL, 42.8 mmol) dropwise over a period of 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system.

-

Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate).

-

Characterization: Collect the fractions containing the desired product and concentrate them to afford 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone.

Concluding Remarks

The synthesis of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone via the Friedel-Crafts acylation of 5-bromoindole with trifluoroacetic anhydride is a reliable and efficient method for accessing this valuable synthetic intermediate. The protocol outlined in this guide, grounded in established principles of organic chemistry, provides a clear and reproducible pathway for its preparation. The versatility of the bromo- and trifluoroacetyl- functionalities makes the target molecule a cornerstone for the development of novel compounds with potential applications in pharmacology and agrochemistry.

References

-

The mechanism of trifluoroacetylation of indoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles. PMC. [Link]

-

Umpolung of Indoles: Triflic Acid-Mediated C3-Regioselective Hy. ChemRxiv. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Trifluoroacetylation of indole-chalcones derived from the 2-amino-3-(arylethynyl)-5-bromo-iodochalcones. ResearchGate. [Link]

-

Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PMC. [Link]

-

Radical Trifluoroacetylation of Alkenes Triggered by a Visible‐Light‐Promoted C–O Bond Fragmentation of Trifluoroacetic Anhydride. PMC. [Link]

- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

-

Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Organic Chemistry Portal. [Link]

-

trifloroacetyl triflate. Organic Syntheses Procedure. [Link]

-

Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Royal Society of Chemistry. [Link]

-

Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central. [Link]

-

Trifluoroacetic anhydride ( TFAA ). ResearchGate. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. [Link]

-

Solvent-Free Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids in the Presence of Trifluoroacetic Anhydride and Aluminum Dodecatungstophosphate. ResearchGate. [Link]

-

SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. [Link]

-

Switchable Reductive N -Trifluoroethylation and N -Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. ResearchGate. [Link]

-

Scheme. 1. Representative triflate salt (TFA: pyridine) mediated... ResearchGate. [Link]

-

Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses Procedure. [Link]

- Process for the preparation of trifluoroacetic anhydride.

-

Studies of trifluoroacetic acid. Part III. The use of trifluoroacetic anhydride in the synthesis of aromatic ketones and sulphones. Journal of the Chemical Society (Resumed). [Link]

-

Reactive Distillation of Trifluoroacetic Anhydride. University of Delaware. [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. 155. Studies of trifluoroacetic acid. Part III. The use of trifluoroacetic anhydride in the synthesis of aromatic ketones and sulphones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. The mechanism of trifluoroacetylation of indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Physicochemical properties of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

Introduction: Unveiling a Molecule of Interest

In the landscape of contemporary drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in medicinal chemistry. When functionalized with a bromine atom at the 5-position and a trifluoroethanone group at the 3-position, the resulting molecule, 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone, presents a compelling profile for investigation. The electron-withdrawing nature of the trifluoroethanone moiety, combined with the lipophilic and hydrogen-bonding characteristics of the indole ring, suggests a complex interplay of properties that are critical to its potential as a therapeutic candidate.

This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale and robust experimental protocols necessary for a thorough understanding and application of this knowledge.

Chemical Identity and Core Data

A foundational understanding of any compound begins with its basic chemical and physical identifiers.

| Property | Value | Source |

| IUPAC Name | 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | [1] |

| CAS Number | 32387-18-1 | [1][2] |

| Molecular Formula | C₁₀H₅BrF₃NO | [2] |

| Molecular Weight | 292.05 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Refrigerator (2-8 °C) | [1] |

Melting Point: A Gateway to Purity and Stability

Scientific Rationale: The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its purity.[3] Pure crystalline compounds typically exhibit a sharp, well-defined melting point range (usually 0.5-1.0°C), whereas the presence of impurities leads to a depression and broadening of this range.[3] This determination is a critical first step in quality control and characterization.

Experimental Protocol: Capillary Melting Point Determination

This protocol adheres to the standard capillary method, widely recognized in pharmacopeias.[4]

-

Sample Preparation:

-

Ensure the sample of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a clean, dry mortar and pestle.[5]

-

-

Capillary Tube Loading:

-

Press the open end of a thin-walled capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to compact the sample into a column of 2-3 mm at the sealed end. Dropping the tube through a long glass tube can aid in compaction.[5]

-

-

Measurement:

-

Place the loaded capillary into the heating block of a digital melting point apparatus.[5]

-

For an unknown compound, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to determine an approximate melting range.[5]

-

Using a fresh sample, perform a second, more precise measurement. Set the starting temperature to 5-10 °C below the approximate melting point and use a slow heating ramp of 1-2 °C/min to allow for thermal equilibrium.[5]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal liquefies (completion of melting). This range is the melting point.

-

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility: The Cornerstone of Bioavailability

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. Therefore, accurate measurement of solubility is essential in the early stages of discovery.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy.[6]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone to a known volume of a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) in a sealed, inert container. The presence of undissolved solid is crucial.[7]

-

Agitate the mixture in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

-

Sample Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the solubility from the measured concentration of the saturated solution.

-

Caption: Shake-Flask Method for Thermodynamic Solubility.

Lipophilicity (LogP): Balancing Water and Fat Solubility

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8] It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For convenience, this is expressed as its base-10 logarithm, LogP.[8] For ionizable molecules, the distribution coefficient (LogD) is measured at a specific pH (e.g., 7.4) and is more physiologically relevant.[9]

Experimental Protocol: Shake-Flask LogP/LogD Determination

-

Phase Preparation:

-

Prepare a two-phase system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4 for LogD).

-

Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing them to separate for at least 24 hours.[10] This step is critical for accuracy.

-

-

Partitioning:

-

Dissolve a known amount of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone in one of the phases (usually the one in which it is more soluble).

-

Add a precise volume of the second, pre-saturated phase. The volume ratio is typically 1:1 but can be adjusted depending on the expected LogP.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning, followed by a period of rest to allow for complete phase separation, which can be aided by centrifugation.

-

-

Quantification:

-

Carefully sample both the aqueous and the n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[10]

-

-

Calculation:

-

Calculate the LogP or LogD using the formula: LogP (or LogD) = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]) [8]

-

Caption: Workflow for Shake-Flask LogP/LogD Determination.

Ionization Constant (pKa): Predicting Charge in a Biological Milieu

Scientific Rationale: The pKa is a measure of the acidity of a compound.[11] It dictates the extent of ionization at a given pH, which profoundly impacts solubility, lipophilicity, membrane permeability, and binding to biological targets.[12] The indole NH proton is weakly acidic, and understanding its pKa is vital for predicting the compound's behavior at physiological pH.

Experimental Protocol: UV-Vis Spectrophotometric Titration

This method is suitable for compounds with a chromophore that changes its absorbance spectrum upon ionization.

-

Solution Preparation:

-

Prepare a stock solution of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

-

-

Spectral Measurement:

-

Add a small, constant aliquot of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.

-

Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffer solution.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.

-

Plot the absorbance at this wavelength against the pH of the buffer. The resulting data should form a sigmoidal curve.[13]

-

The pKa is the pH at the inflection point of this curve.[13] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.

-

Caption: UV-Vis Spectrophotometric pKa Determination.

Chemical Stability: Ensuring Integrity Over Time

Scientific Rationale: Chemical stability testing is crucial for determining the shelf-life of a drug substance and identifying appropriate storage conditions.[14] It involves subjecting the compound to stress conditions like elevated temperature, humidity, and light to accelerate degradation and identify potential degradation products.[14]

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the intrinsic stability of the drug substance.

-

Study Design:

-

Prepare solutions of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone in appropriate solvents.

-

Expose the solid compound and its solutions to a range of stress conditions as outlined by ICH guidelines.[14]

-

Acid/Base Hydrolysis: Treat with HCl and NaOH solutions at room and elevated temperatures.

-

Oxidation: Treat with hydrogen peroxide (H₂O₂) solution.

-

Thermal Stress: Store the solid sample at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose the solid and solutions to a controlled light source (e.g., Xenon lamp).

-

-

-

Time Points:

-

Sample the stressed materials at various time points (e.g., 0, 2, 6, 12, 24 hours for solutions; longer for solid state).

-

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method. This is a method that can separate the parent compound from all potential degradation products.

-

Quantify the remaining parent compound to determine the rate of degradation.

-

Characterize any significant degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Caption: Forced Degradation Stability Testing Workflow.

Conclusion

The physicochemical properties of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone—its melting point, solubility, lipophilicity, ionization constant, and chemical stability—form an interconnected profile that is fundamental to its evaluation as a potential drug candidate. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data. A thorough understanding of these properties, grounded in sound scientific principles and validated methodologies, is indispensable for advancing this and similar molecules through the complex pipeline of drug discovery and development.

References

- 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone - Sigma-Aldrich. (URL: )

- Measuring the Melting Point - Westlab Canada. (2023-05-08). (URL: )

- Melting point determin

- How to Conduct Stability Studies for Small Molecule Drugs - Source unspecified. (URL: )

- Compound solubility measurements for early drug discovery | Comput

- Experiment 1 - Melting Points - Source unspecified. (URL: )

- Melting point determin

- A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed. (URL: )

- LogP—Making Sense of the Value - ACD/Labs. (URL: )

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- Melting Point Determin

- 1-(5-Bromo-1H-indol-3-yl)ethanone - PubChem. (URL: )

- LogD - Cambridge MedChem Consulting. (2019-01-12). (URL: )

- Prediction of pKa values of small molecules via graph neural networks - reposiTUm. (URL: )

- How To Determine PKA Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-14). (URL: )

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System - Agilent. (URL: )

- Development of Methods for the Determination of pKa Values - PMC - NIH. (2013-08-08). (URL: )

- 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | AMERICAN ELEMENTS. (URL: )

- pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed. (2025-11-25). (URL: )

- Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. (URL: )

Sources

- 1. 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | 32387-18-1 [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. thinksrs.com [thinksrs.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. lifechemicals.com [lifechemicals.com]

- 8. acdlabs.com [acdlabs.com]

- 9. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. agilent.com [agilent.com]

- 11. youtube.com [youtube.com]

- 12. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

Spectral analysis of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

An In-Depth Technical Guide to the Spectral Analysis of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 32387-18-1, Formula: C₁₀H₅BrF₃NO).[1] Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It establishes a self-validating analytical framework, explaining the causality behind experimental choices and interpreting the spectral data in concert to achieve unambiguous structural elucidation. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting detailed protocols, predicted data, and expert interpretation for each technique.

Introduction and Molecular Overview

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is a halogenated and trifluoromethylated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, while the trifluoromethyl ketone moiety is a potent electrophile and a common feature in enzyme inhibitors. The combination of the bromo-substituted indole core with the trifluoroethanone group makes this compound a valuable synthon and a subject of interest for chemical and biological studies.

A rigorous analytical characterization is paramount for any downstream application. This guide provides the foundational spectral data and interpretation required to confirm the identity, purity, and structural integrity of this molecule.

Key Structural Features for Analysis:

-

Indole Ring System: A bicyclic aromatic heterocycle with a pyrrole ring fused to a benzene ring.

-

5-Bromo Substituent: An electron-withdrawing halogen on the benzene portion of the indole.

-

3-Acyl Substituent: An electrophilic trifluoroethanone group at the electron-rich C3 position of the indole.

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group with unique NMR and IR signatures.

-

Indole N-H: An acidic proton capable of hydrogen bonding.

Each of these features will produce a distinct and predictable signal in the various spectra, allowing for a cohesive and definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, we can map the precise connectivity of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

¹H NMR Spectroscopy

Causality: ¹H NMR provides a quantitative map of all proton environments. The chemical shift of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for a definitive assignment of the substitution pattern on the aromatic rings.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆): The choice of DMSO-d₆ as a solvent is often advantageous for indole-containing compounds as it helps to sharpen the N-H proton signal.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | ~12.5 | br s | - | The acidic indole proton is significantly deshielded and often broad. Its chemical shift is concentration and temperature-dependent.[2] |

| H2 | ~8.5 | d | J ≈ 3.0 | Located on the electron-rich pyrrole ring and adjacent to the deshielding acyl group. It appears as a doublet due to coupling with the N-H proton. |

| H4 | ~8.2 | d | J ≈ 2.0 | Deshielded by proximity to the acyl group and the anisotropic effect of the benzene ring. Appears as a doublet due to four-bond coupling to H6. |

| H7 | ~7.6 | d | J ≈ 8.7 | Exhibits a typical ortho-coupling to H6.[3] |

| H6 | ~7.4 | dd | J ≈ 8.7, 2.0 | Coupled to both H7 (ortho) and H4 (meta), resulting in a doublet of doublets. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

-

Use a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to confirm the proton ratios.

-

¹³C NMR Spectroscopy

Causality: Proton-decoupled ¹³C NMR reveals every unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, clearly distinguishing between sp², sp³, carbonyl, and halogen-substituted carbons. Coupling to fluorine provides an additional layer of structural confirmation.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Rationale |

| C=O | ~178 | q (²J_CF ≈ 35 Hz) | The carbonyl carbon is significantly deshielded. It is split into a quartet by the three fluorine atoms on the adjacent carbon. |

| C7a | ~135 | s | Quaternary carbon at the ring junction. |

| C5 | ~115 | s | Carbon directly attached to bromine, its shift is influenced by halogen electronegativity and resonance effects. |

| C4 | ~126 | s | Aromatic CH carbon. |

| C6 | ~124 | s | Aromatic CH carbon. |

| C7 | ~114 | s | Aromatic CH carbon, shielded relative to others. |

| C3a | ~128 | s | Quaternary carbon at the ring junction. |

| C2 | ~132 | s | sp² carbon adjacent to the nitrogen and deshielded by the acyl group. |

| C3 | ~112 | s | sp² carbon attached to the acyl group. |

| CF₃ | ~117 | q (¹J_CF ≈ 290 Hz) | The trifluoromethyl carbon signal is a large quartet due to the very strong one-bond C-F coupling. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) is typically required.

-

Set a wide spectral width to ensure all signals, including the carbonyl and CF₃ carbons, are observed.

-

¹⁹F NMR Spectroscopy

Causality: ¹⁹F NMR is an exceptionally sensitive and specific technique for analyzing fluorinated compounds.[4] With a 100% natural abundance and a wide chemical shift range, it provides an unambiguous signal for the trifluoromethyl group, free from the spectral crowding often seen in ¹H NMR.[5]

Predicted ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆):

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| -COCF₃ | ~ -70 to -75 | s | The three fluorine atoms are chemically equivalent and will appear as a single, sharp singlet. The chemical shift is characteristic of a trifluoromethyl ketone.[6] |

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the NMR probe to the fluorine frequency.

-

Data Acquisition:

-

Acquire the spectrum, often without proton decoupling as long-range H-F couplings are typically small for this structure.

-

A small number of scans is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing: Reference the spectrum to an external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard.

Diagram: Comprehensive NMR Analysis Workflow

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Causality: High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. Furthermore, the isotopic distribution serves as a critical internal validation, particularly for halogenated compounds.

Expected HRMS (ESI+) Results:

-

Calculated Exact Mass: C₁₀H₅⁷⁹BrF₃NO⁺ ([M+H]⁺) = 293.9588

-

Calculated Exact Mass: C₁₀H₅⁸¹BrF₃NO⁺ ([M+H]⁺) = 295.9568

Trustworthiness Check - The Bromine Isotope Pattern: A key signature for this molecule is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum must show two peaks for the molecular ion ([M+H]⁺ and [M+2+H]⁺) separated by approximately 2 m/z units and with nearly identical intensities. This pattern is a definitive confirmation of the presence of a single bromine atom.

Predicted Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion (m/z 293.96 or 295.96) would reveal characteristic fragments.

| Fragment m/z (for ⁷⁹Br) | Lost Neutral Fragment | Fragment Structure |

| 224.99 | CF₃ | [M+H - CF₃]⁺ |

| 196.99 | CO, CF₃ | [M+H - CO - CF₃]⁺ |

| 170.96 | C₂F₃O | [5-Bromo-1H-indol-3-yl]⁺ |

Experimental Protocol: HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Use positive ion mode (ESI+) to generate the protonated molecule [M+H]⁺.

-

Mass Analyzer: Acquire the spectrum using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements (<5 ppm error).

-

MS/MS Analysis: Select the [M+H]⁺ isotopic peaks as precursor ions for collision-induced dissociation (CID) to generate the fragmentation spectrum.

Diagram: Predicted ESI-MS Fragmentation Pathway

Caption: Key fragmentation steps for the target molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

Causality: IR spectroscopy probes the vibrational modes of functional groups.[7] Each functional group (C=O, N-H, C-F) absorbs infrared radiation at a characteristic frequency, providing a rapid and reliable "fingerprint" of the molecule's key chemical bonds.[8]

Predicted IR Absorptions (ATR or KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3350 | N-H stretch | Medium, Sharp | Characteristic of the indole N-H group.[9] |

| ~3100 | Aromatic C-H stretch | Medium | Aromatic C-H stretches appear above 3000 cm⁻¹.[10] |

| ~1705 | C=O stretch | Strong, Sharp | Ketone carbonyl. The frequency is raised by the electron-withdrawing -CF₃ group but lowered by conjugation with the indole ring. |

| 1600-1450 | C=C aromatic stretch | Medium-Strong | Multiple bands corresponding to the indole ring system. |

| 1300-1100 | C-F stretches | Strong | Multiple strong bands characteristic of the C-F bonds in the trifluoromethyl group. |

| ~810 | C-H out-of-plane bend | Strong | Characteristic of the aromatic substitution pattern. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the electronic transitions within the conjugated π-system. The indole ring is a well-defined chromophore, and its absorption spectrum is sensitive to substitution.[11][12] This technique validates the nature of the conjugated system.

Predicted UV-Vis Spectrum (in Methanol): Unsubstituted indole typically shows two main absorption bands around 220 nm and 280 nm. The presence of the 5-bromo and 3-acyl substituents extends the conjugation and introduces electron-withdrawing effects, which are expected to cause a bathochromic (red) shift of these bands.

| Predicted λ_max (nm) | Transition | Rationale |

| ~290-310 | Band I | Corresponds to the ¹Lₐ transition, shifted to a longer wavelength due to the extended conjugation from the acyl group.[13][14] |

| ~230-250 | Band II | Corresponds to the ¹Lₑ transition of the indole chromophore. |

Experimental Protocol: UV-Vis

-

Solvent Blank: Record a baseline spectrum of the solvent (e.g., spectroscopic grade methanol).

-

Sample Preparation: Prepare a dilute solution of the compound in the same solvent to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion: A Self-Validating Analytical Synthesis

The structural elucidation of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is achieved not by a single technique, but by the logical synthesis of data from a suite of orthogonal analytical methods.

-

NMR spectroscopy establishes the complete C-H framework, confirms the substitution pattern, and identifies the unique trifluoromethyl group.

-

Mass spectrometry provides the definitive elemental formula and validates the presence of a single bromine atom through its isotopic signature.

-

IR spectroscopy confirms the presence of all key functional groups (N-H, C=O, C-F, aromatic ring) predicted by the structure.

-

UV-Vis spectroscopy verifies the electronic nature of the extended conjugated system.

Each piece of data cross-validates the others, creating a robust and trustworthy characterization. The ¹H NMR integration matches the proton count from the MS-derived formula. The IR C=O stretch corroborates the carbonyl carbon seen in the ¹³C NMR. The ¹⁹F NMR confirms the trifluoromethyl group responsible for the characteristic fragmentation in MS. This cohesive analytical narrative provides the high level of confidence required for any further research or development involving this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. azom.com [azom.com]

- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05405D [pubs.rsc.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Biological Screening of Novel Bromo-Indole Compounds

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a bromine atom to the indole ring can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its potency and selectivity.[2][3] Bromo-indole derivatives have demonstrated promising potential as anticancer, antimicrobial, and neuroprotective agents.[4][5][6][7] This guide provides a comprehensive framework for the biological screening of novel bromo-indole compounds, designed for researchers and scientists in drug development. It emphasizes a logical, tiered approach to screening, from initial high-throughput assays to detailed mechanistic studies and in vivo validation.

Section 1: Foundational Screening: A High-Throughput Approach

The initial phase of screening aims to rapidly assess a library of novel bromo-indole compounds to identify "hits" with desired biological activity. High-throughput screening (HTS) is the cornerstone of this phase, allowing for the parallel evaluation of thousands of compounds.[8][9]

Assay Selection and Design

The choice of the primary screening assay is dictated by the therapeutic target of interest. For instance, in oncology, common targets include protein kinases and signaling pathways involved in cell proliferation and survival.[10][11]

Key Considerations for HTS Assay Design:

-

Robustness and Reproducibility: The assay should yield consistent results with low variability.

-

Scalability: The assay must be adaptable to a high-throughput format, typically in 96- or 384-well plates.[9]

-

Cost-Effectiveness: Reagents and equipment should be amenable to large-scale screening.

-

Biological Relevance: The assay should accurately reflect the biological process being investigated.[8]

Experimental Workflow: High-Throughput Screening

A typical HTS workflow involves several automated steps to ensure efficiency and minimize human error.

Caption: High-throughput screening workflow for novel bromo-indole compounds.

Counter-Screening for Promiscuous Inhibitors

A significant challenge in HTS is the identification of "promiscuous inhibitors" that show activity through non-specific mechanisms, such as forming aggregates that sequester enzymes.[12] It is crucial to implement counter-screens to eliminate these false positives early in the process.

Common Counter-Screening Assays:

-

Detergent-Based Assays: Repeating the primary assay in the presence of a non-ionic detergent (e.g., Triton X-100) can disrupt aggregation-based inhibition.[12]

-

Nephelometry or Dynamic Light Scattering (DLS): These techniques can directly detect the formation of compound aggregates in solution.

Section 2: Hit-to-Lead Generation: Secondary and Cellular Assays

Once initial hits are identified, the next step is to validate their activity and assess their cellular effects. This phase involves a battery of secondary and cell-based assays to build a more comprehensive profile of the most promising compounds.

In Vitro Cytotoxicity and Antiproliferative Activity

A fundamental aspect of screening is to determine the cytotoxic and antiproliferative effects of the bromo-indole compounds.[13][14]

Commonly Used Cytotoxicity Assays: [13][15]

| Assay Type | Principle | Readout |

| MTT/XTT Assays | Measures metabolic activity through the reduction of tetrazolium salts by viable cells.[15][16] | Colorimetric |

| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[14][15][17] | Colorimetric/Fluorometric |

| ATP Assay | Measures intracellular ATP levels, which are indicative of cell viability.[15] | Luminescent |

| Live/Dead Staining | Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity.[13] | Fluorescent |

Experimental Protocol: MTT Assay for Antiproliferative Activity

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the bromo-indole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Target-Based Assays

For compounds identified through target-based screens, it is essential to confirm their direct interaction with the intended molecular target.

Examples of Target-Based Assays:

-

Enzyme Inhibition Assays: For enzyme targets, such as kinases or proteases, in vitro assays using purified enzymes and specific substrates are performed to determine the inhibitory potency (e.g., IC50 or Ki).[10][18]

-

Receptor Binding Assays: For receptor targets, radioligand binding assays or fluorescence polarization assays can be used to measure the affinity of the compound for the receptor.

Antimicrobial Screening

Bromo-indole compounds have shown significant potential as antimicrobial agents.[5][19][20] Screening for antimicrobial activity involves determining the minimum inhibitory concentration (MIC) against a panel of relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth medium.

-

Compound Dilution: Prepare serial dilutions of the bromo-indole compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Section 3: Elucidating the Mechanism of Action

Understanding how a compound exerts its biological effects is crucial for its further development. This section focuses on assays to investigate the underlying mechanism of action.

Signaling Pathway Analysis

Many bromo-indole compounds modulate specific signaling pathways involved in disease pathogenesis.[11][21] For example, some derivatives have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[22][23]

Caption: Inhibition of the NF-κB signaling pathway by a bromo-indole compound.[23]

Methods for Pathway Analysis:

-

Western Blotting: To assess the phosphorylation status and expression levels of key proteins in a signaling cascade.

-

Reporter Gene Assays: To measure the transcriptional activity of a pathway-responsive promoter.

-

Immunofluorescence Microscopy: To visualize the subcellular localization of key signaling proteins.

Cell Cycle Analysis

For anticancer drug discovery, determining the effect of a compound on the cell cycle is a critical step.[11][24]

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with the bromo-indole compound for a defined period (e.g., 24-48 hours).

-

Cell Fixation: Harvest and fix the cells in ethanol.

-

Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Section 4: Preclinical Evaluation: ADMET and In Vivo Efficacy

The final stage of preclinical screening involves evaluating the drug-like properties of the lead compounds and assessing their efficacy in animal models.

In Silico and In Vitro ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial determinants of a drug's success.[25][26][27] Early assessment of these properties can help to identify potential liabilities and guide lead optimization.

In Silico ADMET Prediction:

Computational models can predict various ADMET properties based on the chemical structure of the compound.[28][29] These tools can provide an early indication of potential issues such as poor absorption or high toxicity.

In Vitro ADMET Assays:

| Property | Assay |

| Absorption | Caco-2 permeability assay |

| Metabolism | Microsomal stability assay, Cytochrome P450 inhibition assay |

| Toxicity | Hepatotoxicity assays (e.g., using HepG2 cells), Cardiotoxicity assays |

In Vivo Efficacy Studies

The ultimate test of a compound's potential is its efficacy in a relevant animal model of the disease.[30][31]

Key Considerations for In Vivo Studies:

-

Animal Model Selection: The chosen animal model should accurately recapitulate key aspects of the human disease.

-

Dose-Range Finding Studies: Preliminary studies are necessary to determine the maximum tolerated dose (MTD) of the compound.[30]

-

Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound in the animal model.[30]

-

Efficacy Evaluation: The compound is administered to the animals, and its effect on disease progression is monitored using relevant endpoints (e.g., tumor size, survival).[32][33]

Caption: Workflow for in vivo efficacy studies of novel compounds.

Conclusion

The biological screening of novel bromo-indole compounds is a multifaceted process that requires a systematic and logical approach. By employing a tiered screening cascade, from high-throughput primary assays to in-depth mechanistic studies and in vivo validation, researchers can effectively identify and advance promising candidates for drug development. This guide provides a robust framework to navigate the complexities of this process, ultimately contributing to the discovery of new therapeutics with the potential to address significant unmet medical needs.

References

-

Budovská, M., Selešová, I., Tischlerová, V., Michalková, R., & Mojžiš, J. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. Retrieved from [Link]

-

Coan, K. E., & Shoichet, B. K. (2008). High-throughput assays for promiscuous inhibitors. ACS chemical biology, 3(9), 543–547. [Link]

- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(10), 1993-2000.

- Cheng, F., et al. (2013). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness.

-

Kwon Research Group. (n.d.). Transformer-Driven ADMET Screening for Efficient Drug Evaluation. Retrieved from [Link]

-

Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

- Sezgin, Y., et al. (2009). Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. Archiv der Pharmazie, 342(10), 599-605.

- Safe, S., et al. (2015). 3-(2-Bromoethyl)

-

S.K. Biopharma. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]

-

baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

-

InVivo Biosystems. (n.d.). Preclinical Compound Efficacy Testing. Retrieved from [Link]

- Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(7), 884-896.

- Dunbay, K. G., et al. (2008). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 8(10), 1637-1644.

- Hassan, G. S., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336-1348.

- Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772.

-

Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]

- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.

- Ali, I., et al. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 27(19), 6548.

- Amso, Z., et al. (2021).

- Brady, S. F., et al. (2015). Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis.

- Shah, P., & Desai, P. (2016). Drug Discovery and ADMET process: A Review. International Journal of Advanced Research in Biological Sciences, 3(5), 114-123.

- Sezgin, Y., et al. (2009). Evaluation of New Indole and Bromoindole Derivatives as pp60 Tyrosine Kinase Inhibitors. Archiv der Pharmazie, 342(10), 599-605.

- Nishimura, Y., et al. (2016). Synthesis and Biological Evaluations of Novel Human Parathyroid Hormone 1 Receptor (hPTHR1) Agonists Bearing Bicyclic Aromatic Moiety. ChemistryOpen, 5(5), 452-463.

- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.

- Chen, Y., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 13(2), e03533-24.

-

ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. Retrieved from [Link]

- Wang, Y., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 11(3), 2307245.

- Hassan, G. S., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336-1348.

- Ortiz-Martinez, M., et al. (2021). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals, 14(11), 1142.

- Khan, I., et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences, 35(4), 1133-1140.

- Martínez, A., et al. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ChemistryOpen, 12(10), e202300125.

- Abdel-Aal, E. A., et al. (2016). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Molecules, 21(9), 1121.

- Khan, I., et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences, 35(4), 1133-1140.

- Kamal, A., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Medicinal Chemistry, 28(32), 6656-6685.

- Singh, P., & Kaur, M. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394.

- Leirós, M., et al. (2015). Bromoalkaloids Protect Primary Cortical Neurons from Induced Oxidative Stress.

- Al-Ghorbani, M., et al. (2022).

- Costa, G., et al. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Molecules, 28(19), 6825.

- Stolc, S. (1999). Indole derivatives as neuroprotectants. Life Sciences, 65(18-19), 1943-1950.

- Liu, J., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 7, 74.

- Stolc, S. (1999). Indole derivatives as neuroprotectants. Life Sciences, 65(18-19), 1943-1950.

Sources

- 1. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 9. assaygenie.com [assaygenie.com]

- 10. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 14. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]

- 16. Cell-Based Assays [sigmaaldrich.com]

- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. journals.asm.org [journals.asm.org]

- 21. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 27. ijarbs.com [ijarbs.com]

- 28. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 29. bitesizebio.com [bitesizebio.com]

- 30. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. probiocdmo.com [probiocdmo.com]

- 32. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 | MDPI [mdpi.com]

An In-Depth Technical Guide to the Initial Characterization of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, and its strategic functionalization offers a pathway to novel therapeutic agents. This guide provides a comprehensive framework for the initial characterization of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone, a molecule of significant interest due to the combined physicochemical properties of its brominated indole core and trifluoroacetyl moiety. We present a proposed synthetic route, detailed protocols for structural elucidation via spectroscopic methods, an analysis of its predicted physicochemical properties, and a discussion of its potential biological applications. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction: Rationale and Significance

The indole scaffold is a privileged structure in numerous natural products and synthetic drugs, owing to its ability to mimic protein structures and bind to a variety of biological targets.[1] The introduction of a bromine atom at the 5-position can significantly enhance biological activity by increasing lipophilicity and metabolic stability.[2][3] Concurrently, the trifluoromethyl ketone (TFMK) moiety is a potent electrophile, enabling the molecule to act as a transition-state analog inhibitor of various enzymes, particularly serine and cysteine proteases.[4][5] The trifluoroacetyl group's high electronegativity makes the carbonyl carbon highly susceptible to nucleophilic attack, often leading to the formation of stable, covalent adducts with active site residues.[6]

Therefore, 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone represents a compelling candidate for drug discovery efforts, potentially exhibiting anticancer, antimicrobial, or neuroprotective activities. A thorough initial characterization is the critical first step in unlocking its therapeutic potential.

Synthesis and Purification

A plausible and efficient synthetic route to 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone involves the Friedel-Crafts acylation of 5-bromoindole. This classic electrophilic aromatic substitution is well-suited for introducing an acyl group at the electron-rich C3 position of the indole ring.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

5-bromoindole

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromoindole (1.0 eq). Dissolve the starting material in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side-product formation.

-

Addition of Reagents: Slowly add anhydrous pyridine (1.2 eq) to the reaction mixture. Pyridine acts as a mild base to scavenge the trifluoroacetic acid byproduct. Subsequently, add trifluoroacetic anhydride (1.5 eq) dropwise via the dropping funnel over 30 minutes. The slow addition of the acylating agent is critical for maintaining temperature control.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate eluent system. The disappearance of the 5-bromoindole spot and the appearance of a new, more polar spot indicates product formation.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Product Characterization: Collect the fractions containing the pure product, combine, and evaporate the solvent to yield 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone as a solid.

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation: A Spectroscopic Approach

A comprehensive spectroscopic analysis is essential for the unambiguous confirmation of the structure of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of organic molecules.

Protocol for NMR Sample Preparation:

-

¹H and ¹³C NMR: Dissolve 5-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[7]

-

¹⁹F NMR: The same sample can be used for ¹⁹F NMR analysis.

Predicted NMR Spectra:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoroacetyl groups.

-

N-H Proton: A broad singlet in the range of δ 8.0-9.0 ppm.

-

Indole Protons:

¹³C NMR: The carbon NMR will provide information on the carbon skeleton.

-

Carbonyl Carbon: A quartet (due to coupling with the three fluorine atoms) in the downfield region, typically around δ 180-190 ppm.

-

Indole Carbons: Eight distinct signals for the indole ring carbons, with chemical shifts influenced by the substituents.[10][11] The C5 carbon bearing the bromine atom will be shifted downfield.

-

Trifluoromethyl Carbon: A quartet in the range of δ 115-125 ppm.

¹⁹F NMR: This is crucial for confirming the presence of the trifluoromethyl group.

-

A singlet is expected around δ -70 to -80 ppm, which is a characteristic chemical shift for trifluoromethyl ketones.[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will identify the key functional groups present in the molecule.

Protocol for FTIR Analysis:

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Predicted FTIR Spectrum:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.[14]

-

C=O Stretch: A strong, sharp absorption band in the range of 1680-1720 cm⁻¹, characteristic of a ketone.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.[15]

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, further confirming the structure.

Protocol for Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to determine the exact mass and confirm the molecular formula.

Predicted Mass Spectrum:

-

Molecular Ion (M+): A prominent peak corresponding to the molecular weight of the compound (292.05 g/mol for C₁₀H₅BrF₃NO). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 m/z units.

-

Fragmentation: Common fragmentation pathways for indoles include the loss of HCN.[16][17] The trifluoroacetyl group may also lead to characteristic fragments.

Table 1: Summary of Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | N-H (singlet, δ 8.0-9.0), H2 (singlet, δ 8.0-8.5), Aromatic protons (multiplets, δ 7.2-8.0) |

| ¹³C NMR | C=O (quartet, δ 180-190), CF₃ (quartet, δ 115-125), Indole carbons (8 signals) |

| ¹⁹F NMR | Singlet, δ -70 to -80 |

| FTIR | N-H (3300-3400 cm⁻¹), C=O (1680-1720 cm⁻¹), C-F (1100-1300 cm⁻¹) |

| MS (HRMS) | Molecular ion peak showing the characteristic bromine isotopic pattern. Exact mass consistent with C₁₀H₅BrF₃NO. |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile and, ultimately, its therapeutic efficacy.

Lipophilicity

The presence of both a bromine atom and a trifluoromethyl group is expected to significantly increase the lipophilicity of the molecule.[3][18] This can enhance membrane permeability and bioavailability but may also increase metabolic susceptibility. The calculated logP (ClogP) is a useful predictor of lipophilicity.

Electronic Effects

The trifluoroacetyl group is a strong electron-withdrawing group, which will decrease the electron density of the indole ring. This has implications for the molecule's reactivity and its ability to participate in hydrogen bonding.

pKa

The indole N-H proton is weakly acidic. The presence of the electron-withdrawing trifluoroacetyl group is expected to increase its acidity (lower the pKa) compared to unsubstituted indole.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₅BrF₃NO | - |

| Molecular Weight | 292.05 g/mol | - |

| logP (predicted) | > 3.0 | The bromine and trifluoromethyl groups significantly increase lipophilicity.[2][18] |

| pKa (N-H) | < 16 | The electron-withdrawing trifluoroacetyl group increases the acidity of the N-H proton. |

| Physical Form | Solid | Based on supplier information.[19] |

Potential Biological Applications and Screening Protocols

The structural features of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone suggest several potential therapeutic applications.

Anticancer Activity

Many indole derivatives exhibit anticancer properties. The 5-bromoindole moiety, in particular, has been incorporated into compounds targeting key oncogenic pathways.

Proposed Screening Protocol: In Vitro Cytotoxicity Assay

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be cultured in appropriate media.[19]

-

Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 48-72 hours.

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT or SRB assay.[20]

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Diagram of Anticancer Screening Workflow:

Caption: A streamlined workflow for preliminary in vitro anticancer activity screening.

Antimicrobial Activity

The indole nucleus is also a common scaffold in antimicrobial agents.

Proposed Screening Protocol: Broth Microdilution Assay

-

Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth.

-

Serial Dilution: Serially dilute the test compound in broth in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized microbial suspension.

-

Incubation: Incubate the plates under suitable conditions.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Enzyme Inhibition

The trifluoromethyl ketone moiety makes this compound a prime candidate as an inhibitor of serine and cysteine proteases, which are implicated in a variety of diseases.

Proposed Screening Protocol: Enzyme Inhibition Assay

-

Enzyme and Substrate: Use a purified target enzyme (e.g., a specific protease) and a corresponding fluorogenic or chromogenic substrate.

-

Assay Setup: In a 96-well plate, incubate the enzyme with various concentrations of the test compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Kinetic Measurement: Monitor the rate of product formation over time using a plate reader.

-

IC₅₀ Determination: Calculate the IC₅₀ value from the inhibition curve.

Conclusion

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is a molecule with significant potential in drug discovery. This guide provides a comprehensive roadmap for its initial characterization, from a proposed synthetic route and detailed spectroscopic analysis to the evaluation of its physicochemical properties and potential biological activities. The systematic application of these protocols will provide the foundational data necessary to advance this promising compound through the drug development pipeline.

References

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]

- Székács, A., Bordás, B., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press.

- Kim, J., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1414.

- Chatterjee, A., & Biswas, K. M. (1974). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 39(1), 95-97.

- Kos, J., et al. (2024). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 29(1), 123.

- Basse, I. G., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 9(28), 19683–19696.